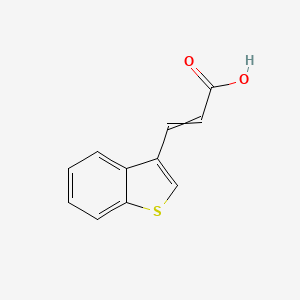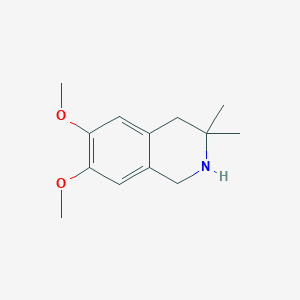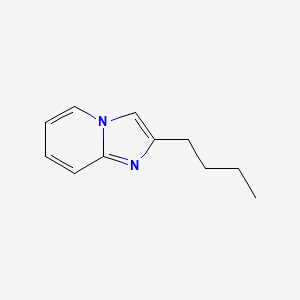![molecular formula C9H8O2S B8564547 2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8564547.png)
2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one is a heterocyclic compound that features a fused thieno-furan ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and furan derivatives under specific conditions. For example, the use of palladium-catalyzed reactions can facilitate the formation of the thieno-furan ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.
Aplicaciones Científicas De Investigación
2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism by which 2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one exerts its effects is not fully understood. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through binding interactions. These interactions can modulate biological pathways and lead to specific effects .
Comparación Con Compuestos Similares
Similar Compounds
- Thieno[2,3-c]furan-3-carbonitrile
- Thieno[3,4-b]thiophene derivatives
Uniqueness
2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one is unique due to its fused thieno-furan ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H8O2S |
|---|---|
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one |
InChI |
InChI=1S/C9H8O2S/c1-2-3-7-4-6-5-11-9(10)8(6)12-7/h2,4H,1,3,5H2 |
Clave InChI |
AGZMPFVTZQTERL-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC2=C(S1)C(=O)OC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
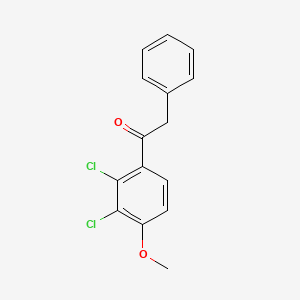

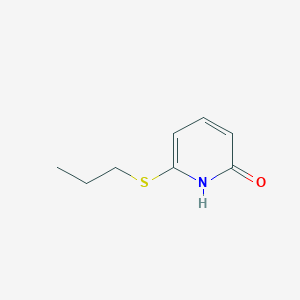
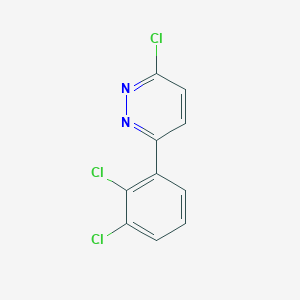
![8-(Pyridin-3-yl)-2-azaspiro[4.5]decane](/img/structure/B8564496.png)


![3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B8564510.png)
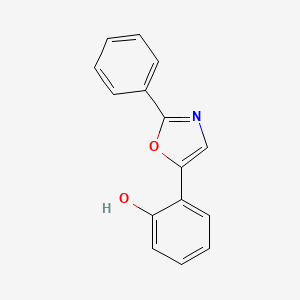
![N'-{4-[(1,2-Benzothiazol-5-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B8564536.png)
